![molecular formula C30H48N2O6 B1664308 (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid CAS No. 212481-66-8](/img/structure/B1664308.png)
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Tiene un valor Ki de 0.46 nM para la unión de [125I]endotelina-1 a los receptores de endotelina ETA humanos clonados . Este compuesto es más de 25,000 veces más selectivo para el receptor ETA en comparación con el receptor ETB . ABT-546 es conocido por su capacidad para bloquear la liberación de ácido araquidónico inducida por la endotelina-1 y la hidrólisis de fosfatidilinositol .
Métodos De Preparación
La síntesis de ABT-546 implica varios pasos, incluyendo la preparación de intermediarios y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores . Los métodos de producción industrial para ABT-546 también son propiedad, pero típicamente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
ABT-546 sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonism
Atrasentan functions primarily as an endothelin receptor antagonist , specifically targeting the ETA receptor. This mechanism of action is crucial in various therapeutic areas:
- Cardiovascular Diseases : Atrasentan has shown efficacy in treating conditions like hypertension and heart failure by reducing vascular resistance and promoting vasodilation. It mitigates the adverse effects of endothelin, a potent vasoconstrictor.
- Chronic Kidney Disease (CKD) : Research indicates that atrasentan can slow the progression of CKD by reducing proteinuria and improving renal outcomes. It is particularly beneficial in patients with diabetic nephropathy.
- Cancer Research : Atrasentan is being investigated for its potential role in oncology, particularly in renal cell carcinoma, where endothelin signaling may contribute to tumor growth and metastasis.
Clinical Trials and Findings
Numerous clinical trials have evaluated the safety and efficacy of atrasentan across various conditions.
Table 2: Summary of Clinical Trials Involving Atrasentan
Safety and Side Effects
While atrasentan is generally well-tolerated, some side effects have been reported:
- Hypotension
- Edema
- Headache
- Gastrointestinal disturbances
Monitoring for these effects is essential during treatment.
Mecanismo De Acción
ABT-546 ejerce sus efectos uniéndose selectivamente a los receptores de endotelina ETA y bloqueando la unión de endotelina-1 . Esta inhibición previene los eventos de señalización posteriores que conducen a la vasoconstricción y otras respuestas fisiológicas mediadas por la endotelina-1 . Los objetivos moleculares de ABT-546 son los receptores de endotelina ETA, y las vías involucradas incluyen la inhibición de la liberación de ácido araquidónico y la hidrólisis de fosfatidilinositol .
Comparación Con Compuestos Similares
ABT-546 es único en su alta selectividad para los receptores de endotelina ETA en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
ABT-627: Otro antagonista del receptor de endotelina con similar selectividad para los receptores ETA.
A-182086: Un compuesto con selectividad para los receptores ETA y ETB.
A-192621: Otro antagonista del receptor de endotelina con diferentes perfiles de selectividad.
ABT-546 destaca por su excepcionalmente alta selectividad para los receptores ETA, convirtiéndolo en una herramienta valiosa para estudiar los roles específicos de estos receptores en varios procesos biológicos .
Actividad Biológica
The compound (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid, commonly referred to as atrasentan, is a synthetic molecule with significant biological activity. It is primarily recognized for its role as an endothelin receptor antagonist and has been studied for its potential therapeutic applications in various diseases, including cancer and cardiovascular disorders.
Chemical Structure
The molecular formula of atrasentan is C29H39N2O6, and it features a complex structure that includes a pyrrolidine ring and a benzodioxole moiety. The stereochemistry is crucial for its biological activity, as the specific configuration at the chiral centers influences receptor binding and efficacy.
Atrasentan functions by selectively inhibiting the endothelin A receptor (ETA), which is implicated in vasoconstriction and cellular proliferation. By blocking this receptor, atrasentan can reduce vascular resistance and mitigate pathological processes associated with various diseases.
Biological Activity Overview
The biological activity of atrasentan has been evaluated in several studies, demonstrating its potential in:
- Cancer Treatment : Atrasentan has shown promise in clinical trials for treating metastatic prostate cancer by inhibiting tumor growth and metastasis through its action on the ETA receptor.
- Cardiovascular Health : Its vasodilatory effects can help manage conditions like hypertension and heart failure by reducing vascular resistance.
- Renal Protection : Research indicates that atrasentan may have protective effects on renal function in patients with diabetic nephropathy by reducing glomerular hypertension.
Case Studies
- Prostate Cancer : A phase III clinical trial demonstrated that atrasentan improved progression-free survival in men with metastatic castration-resistant prostate cancer compared to placebo .
- Diabetic Nephropathy : In a study involving patients with type 2 diabetes and nephropathy, atrasentan significantly reduced urinary albumin excretion rates, indicating its potential for renal protection .
- Heart Failure : Atrasentan's ability to lower blood pressure was highlighted in a randomized controlled trial where participants exhibited improved cardiac function metrics after treatment .
Data Tables
Propiedades
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212481-66-8 | |
Record name | A-216546 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-216546 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.